molecular formula C17H18ClN3O B2712160 N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide CAS No. 549544-51-6

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2712160
CAS No.: 549544-51-6
M. Wt: 315.8
InChI Key: BGZVMASYWVHKFC-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research due to its structural features as a piperazine-carboxamide hybrid. Piperazine-based compounds are recognized as privileged scaffolds in drug discovery, demonstrating a broad spectrum of pharmacological activities. Recent scientific literature underscores the high research value of analogs sharing this core structure. Compounds within this chemical class have shown promising potential as inhibitors for various enzymatic targets. Specifically, chiral pyrimidinyl-piperazine carboxamide derivatives have been reported as highly potent α-glucosidase inhibitors (with IC₅₀ values as low as 0.4 µM), which is a key target for type 2 diabetes research . Furthermore, structurally related piperazine-carboxamide hybrids have demonstrated exceptional activity as urease inhibitors , with one study identifying a lead compound with an IC₅₀ of 0.15 µM, significantly outperforming the standard inhibitor thiourea . The piperazine moiety is known to contribute to favorable pharmacokinetic properties and is a common feature in many bioactive molecules . This combination of a phenylpiperazine and a carboxamide group linked to a chlorophenyl ring makes this compound a versatile intermediate or candidate for further investigation in multiple research areas, including metabolic disorders, infectious diseases, and central nervous system (CNS) targets . Researchers can utilize this high-purity compound to explore its specific mechanism of action, binding affinity, and potential research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZVMASYWVHKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and chlorophenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Halogenated derivatives of the phenyl and chlorophenyl rings.

Scientific Research Applications

Medicinal Chemistry

  • Pain Management : This compound has been studied as a potential antagonist of transient receptor potential vanilloid type 1 (TRPV1) channels, which are crucial in pain signaling pathways. TRPV1 antagonists are of interest for developing analgesic therapies aimed at treating chronic pain and inflammatory conditions.
  • Antidepressant and Antipsychotic Properties : The compound has shown promise in preclinical studies for its antidepressant and antipsychotic effects, likely due to its interaction with serotonin receptors.
  • Antimicrobial and Antiviral Effects : Research indicates that derivatives of this compound may exhibit antimicrobial and antiviral properties, contributing to its exploration in treating various infections.
  • Cancer Research : Studies have suggested that N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide may have anticancer activities, potentially through mechanisms involving apoptosis induction in cancer cells .

Case Study 1: TRPV1 Antagonism

In a study investigating the analgesic effects of this compound, researchers found that the compound effectively inhibited TRPV1 channels in vitro. This inhibition led to significant reductions in pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

Case Study 2: Antidepressant Activity

Another study explored the antidepressant-like effects of this compound in rodent models. The results indicated that administration of this compound resulted in significant behavioral improvements in tests measuring depressive symptoms, highlighting its potential role in treating mood disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity
  • N-(4-chlorophenyl)-1H-indole-2-carboxamide () demonstrated cytotoxicity against bone cancer cells (IC₅₀: 12–25 µM), attributed to the indole core’s intercalation with DNA .
  • Quinazolinone-methyl derivative (A6) () showed moderate activity in in vitro studies, likely due to the quinazolinone moiety’s ability to inhibit kinases or topoisomerases .
Antimicrobial Activity
  • N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide () exhibited strong antibacterial effects, with halogen substituents enhancing activity compared to methyl or nitro groups .
Receptor Binding
  • Fluorophenyl analogs (e.g., ) showed improved CB1 receptor antagonism due to fluorine’s electronegativity, which enhances binding affinity .
  • Indolyl derivatives () may target serotonin or dopamine receptors, leveraging indole’s similarity to tryptamine .

Pharmacokinetic and Physicochemical Comparisons

Parameter N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Molecular Weight (g/mol) 327.80 276.16 (HCl salt: 333.79) 333.79
LogP (Predicted) ~3.5 ~2.8 ~3.9
Solubility Low (free base) Moderate (HCl salt) Low
Metabolic Stability Moderate High (ethyl group reduces oxidation) High (fluorine resists metabolism)

Key Observations :

  • Salt forms (e.g., hydrochloride in ) improve aqueous solubility, critical for oral bioavailability .
  • Halogen substituents (Cl, F) enhance metabolic stability and receptor affinity but may increase toxicity risks .

Biological Activity

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a piperazine core substituted with a 4-chlorophenyl and a phenyl group at the 1 and 4 positions, respectively. Its molecular formula is C19H21ClN2O, with a molecular weight of approximately 319.80 g/mol. The presence of the carboxamide functional group enhances its biological activity and therapeutic potential.

Target Interactions

The compound's structure suggests it may interact with various biological targets, particularly ion channels involved in pain signaling pathways, such as the transient receptor potential vanilloid type 1 (TRPV1) channels. TRPV1 antagonists are of great interest for their roles in pain management and inflammatory conditions.

Biochemical Pathways

Research indicates that compounds similar to this compound can influence multiple biochemical pathways, including:

  • Antiviral activity
  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial effects
  • Antidiabetic actions

These activities are often mediated through modulation of neurotransmitter systems and inhibition of specific enzymes such as monoamine oxidase (MAO) .

Analgesic Effects

Studies have shown that derivatives of piperazine compounds exhibit significant analgesic effects. For instance, this compound has been proposed as a candidate for further investigation in pain relief therapies due to its interaction with TRPV1 channels.

Anticancer Properties

In vitro studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent anticancer activity against various cell lines, including MCF-7 and A549 .

Case Studies

Case Study 1: TRPV1 Antagonism
A study focused on the TRPV1 antagonistic properties of this compound found that it effectively reduced nociceptive responses in animal models. The compound was administered intraperitoneally at doses ranging from 10 to 100 mg/kg, leading to significant pain relief compared to control groups.

Case Study 2: Anticancer Activity
In another investigation, derivatives similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that some derivatives exhibited IC50 values as low as 0.39 µM against MCF-7 cells, suggesting strong potential for development as anticancer agents .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamideStructureDifferent halogen substitutionPotentially altered pharmacokinetics
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamideStructureMethyl group instead of phenylVarying biological activity
N-(4-bromophenyl)-4-phenylpiperazine-1-carboxamideStructureBromine substitution may enhance lipophilicityEnhanced bioavailability

This table illustrates how variations in halogen substitution and side groups can significantly influence the biological activity and pharmacokinetics of related compounds.

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol for 4 hours, yielding ~79% product after recrystallization . Alternative routes may employ carbodiimide coupling agents to activate the carbonyl group for amide bond formation, as seen in similar piperazine derivatives .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. The piperazine ring adopts a chair conformation, and hydrogen-bonding networks (e.g., N–H···O chains along [100] or [010]) stabilize the crystal lattice. Bond lengths and angles are validated against similar structures .

Q. What analytical techniques confirm purity and crystallinity?

X-ray powder diffraction (XRPD) identifies crystalline phases, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For example, TGA curves showing <5% mass loss below 150°C indicate high purity .

Q. What hydrogen-bonding patterns are observed in its crystal structure?

Molecules form C(4) chains via N–H···O hydrogen bonds between the carboxamide NH and the piperazine carbonyl oxygen. These interactions propagate along specific crystallographic axes (e.g., [010]), influencing packing efficiency .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths or R-factors) be resolved?

Contradictions may arise from twinning, disorder, or low-resolution data. Solutions include:

  • Collecting high-resolution data (<1.0 Å) to reduce noise.
  • Using SHELXD for experimental phasing to resolve ambiguities in electron density maps.
  • Cross-validating with spectroscopic data (e.g., NMR or IR) to confirm functional groups .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent modification : Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to alter lipophilicity and binding affinity.
  • Bioisosteric replacement : Substitute the carboxamide with a thiocarboxamide to enhance metabolic stability (as seen in related piperazine derivatives) .
  • Assay design : Use receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) to quantify activity changes .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates.
  • Catalyst screening : Test bases like DBU or K2CO3 to accelerate nucleophilic substitution.
  • Flow chemistry : Implement continuous flow reactors to reduce side reactions and improve scalability .

Q. How can low solubility in biological assays be addressed?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyethyl or sulfamoyl) to the piperazine ring to improve aqueous solubility .
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability while minimizing cytotoxicity .

Methodological Notes

  • Crystallography : For twinned crystals, refine using the TWIN/BASF commands in SHELXL .
  • SAR validation : Always pair in vitro assays with computational docking (e.g., AutoDock Vina) to predict binding modes .
  • Data reproducibility : Report R-factors, data-to-parameter ratios (>15:1), and mean σ(C–C) values (<0.005 Å) to ensure structural reliability .

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